Benzyl 3-formylpyrrolidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of benzylpyrrolidine derivatives can be complex and involves multiple steps. For instance, the synthesis of 1-benzyl 3-aminopyrrolidine was achieved mainly in aqueous conditions starting from commercially available materials, with a key step involving the Curtius rearrangement . Another example is the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid via an aziridinium ion intermediate, which was accomplished starting from (R)-styrene oxide and 3-(benzylamino)propionitrile . These methods highlight the potential routes that could be adapted for the synthesis of Benzyl 3-formylpyrrolidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of benzylpyrrolidine derivatives can be quite intricate. For example, N-formyl-L-proline benzylamide crystallizes in a non-centrosymmetric monoclinic space group, indicating a complex three-dimensional arrangement . This suggests that Benzyl 3-formylpyrrolidine-1-carboxylate could also exhibit interesting crystalline properties, although the exact structure would need to be determined experimentally.
Chemical Reactions Analysis
Benzylpyrrolidine derivatives can participate in various chemical reactions. The synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate is an example where benzylpyrrolidine derivatives could potentially be used as substrates . Additionally, the discovery of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists indicates that these compounds can be modified to enhance their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpyrrolidine derivatives can be influenced by their molecular structure. For instance, the luminescent properties of yttrium benzene dicarboxylates were studied, showing bathochromic and hypsochromic shifts, which could be relevant when considering the photophysical properties of Benzyl 3-formylpyrrolidine-1-carboxylate . The computational study of benzylpyrrolidine in the synthesis of aluminophosphate ALPO-5 also provides insights into the interaction energies and packing densities that could affect the physical properties of similar compounds .
Scientific Research Applications
Synthesis of Key Chiral Building Blocks
- Benzyl 3-formylpyrrolidine-1-carboxylate is used in the synthesis of key chiral building blocks for biologically active compounds, utilizing aziridinium ion intermediates for efficient and practical synthesis (Ohigashi et al., 2010).
Study of Tautomerism in Pyrroles
- The compound is involved in the study of tautomerism in 3-hydroxypyrroles, providing insights into the factors governing the tautomerism of these molecules (Momose et al., 1979).
Electrophilic Substitution Reactions
- Benzyl 3-formylpyrrolidine-1-carboxylate plays a role in electrophilic substitution reactions, particularly in the Vilsmeier reaction to form aldehydes with specific orientations (Boukou-Poba et al., 1981).
Carboxylation of Benzylic C–H Bonds
- The compound is used in the carboxylation of benzylic C–H bonds with CO2, demonstrating a visible-light-mediated transformation under metal-free conditions (Meng et al., 2019).
Development of Antimicrobial Agents
- Research into the synthesis of novel pyrrolidine derivatives, including benzyl 3-formylpyrrolidine-1-carboxylate, has potential applications in developing antimicrobial agents (Sreekanth & Jha, 2020).
Preparation of Aminopyrrolidine Derivatives
- The compound is used in the rapid and efficient preparation of 1-benzyl 3-aminopyrrolidine, a derivative with potential applications in various chemical syntheses (Jean et al., 2001).
Carboxylation of Pyrroles with CO2
- Benzyl 3-formylpyrrolidine-1-carboxylate is involved in the Lewis acid-mediated carboxylation of pyrroles with CO2, providing an efficient method to synthesize carboxylic acids (Nemoto et al., 2009).
Formation of Benzyl Esters
- The compound is significant in the formation of benzyl esters from carboxylic acids, demonstrating its versatility in organic synthesis (Tummatorn et al., 2007).
Development of Chiral Organocatalysts
- It's used in the synthesis of (S)-1-formylpyrrolidine-2-carboxylic acid derivatives, which are studied as chiral organocatalysts for the enantioselective reduction of ketones and ketimines (Chen et al., 2008).
properties
IUPAC Name |
benzyl 3-formylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSCBPOCONUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404973 | |
Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-formylpyrrolidine-1-carboxylate | |
CAS RN |
276872-86-7 | |
Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 276872-86-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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